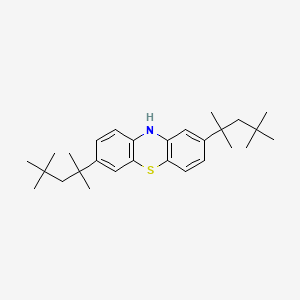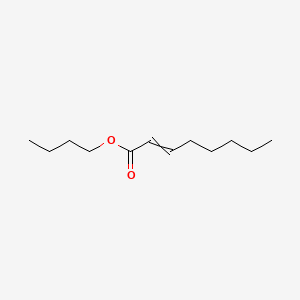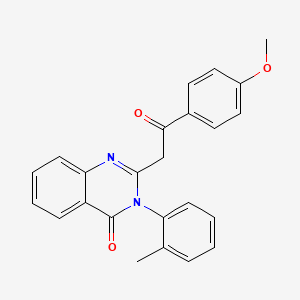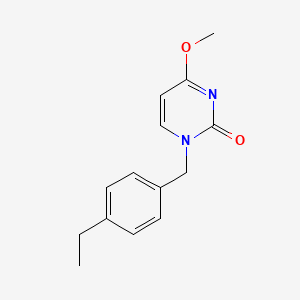
(E)-3,4,5,5,5-pentafluoropent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,4,5,5,5-pentafluoropent-3-enoate is an organic compound characterized by the presence of a pentafluorinated carbon chain and an enoate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4,5,5,5-pentafluoropent-3-enoate typically involves the fluorination of a suitable precursor followed by the introduction of the enoate group. One common method involves the use of pentafluoropropene as a starting material, which undergoes a series of reactions including halogen exchange and esterification to yield the desired compound. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-3,4,5,5,5-pentafluoropent-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enoate group to an alkane or alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentafluoropentanoic acid, while reduction could produce pentafluoropentanol.
Scientific Research Applications
(E)-3,4,5,5,5-pentafluoropent-3-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (E)-3,4,5,5,5-pentafluoropent-3-enoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The enoate group can participate in various biochemical reactions, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3,4,4,5,5-pentafluoropent-2-enoate
- (E)-3,3,4,5,5-pentafluoropent-2-enoate
- (E)-3,4,5,5,5-pentafluoropent-2-enoate
Uniqueness
(E)-3,4,5,5,5-pentafluoropent-3-enoate is unique due to the specific positioning of the fluorine atoms and the enoate group, which confer distinct chemical and physical properties. These properties include high electronegativity, thermal stability, and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H2F5O2- |
|---|---|
Molecular Weight |
189.06 g/mol |
IUPAC Name |
(E)-3,4,5,5,5-pentafluoropent-3-enoate |
InChI |
InChI=1S/C5H3F5O2/c6-2(1-3(11)12)4(7)5(8,9)10/h1H2,(H,11,12)/p-1/b4-2+ |
InChI Key |
LXLSCUIGXWSTAC-DUXPYHPUSA-M |
Isomeric SMILES |
C(/C(=C(/C(F)(F)F)\F)/F)C(=O)[O-] |
Canonical SMILES |
C(C(=C(C(F)(F)F)F)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)

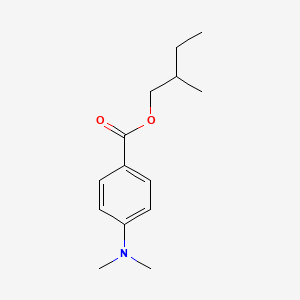
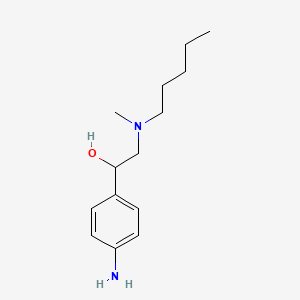

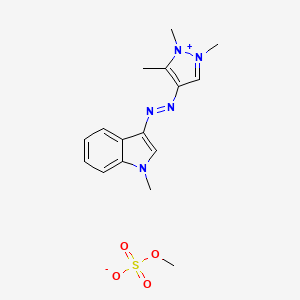
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
